6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde

Kinase inhibitor synthesis Aldehyde derivatisation Scaffold diversification

6‑Methylimidazo[1,2‑b]pyridazine‑3‑carbaldehyde (CAS 1780283‑98‑8, C₈H₇N₃O, MW 161.16) is a fused imidazo‑pyridazine building block bearing a methyl group at the 6‑position and a formyl group at the 3‑position [REFS‑1]. The imidazo[1,2‑b]pyridazine core is a recognised “privileged scaffold” in kinase drug discovery; derivatives of this scaffold have yielded potent, selective inhibitors of Mps1 (TTK), p38 MAPK, TAK1, PIM, CDK, CLK, DYRK, Haspin, PDE10, Trk and AAK1 kinases at low‑nanomolar IC₅₀ values [REFS‑2][REFS‑3][REFS‑4][REFS‑5].

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B12959561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NN2C(=NC=C2C=O)C=C1
InChIInChI=1S/C8H7N3O/c1-6-2-3-8-9-4-7(5-12)11(8)10-6/h2-5H,1H3
InChIKeyIPWVJJHZGMGDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6‑Methylimidazo[1,2‑b]pyridazine‑3‑carbaldehyde — a key heterocyclic aldehyde for kinase‑focused medicinal chemistry


6‑Methylimidazo[1,2‑b]pyridazine‑3‑carbaldehyde (CAS 1780283‑98‑8, C₈H₇N₃O, MW 161.16) is a fused imidazo‑pyridazine building block bearing a methyl group at the 6‑position and a formyl group at the 3‑position [REFS‑1]. The imidazo[1,2‑b]pyridazine core is a recognised “privileged scaffold” in kinase drug discovery; derivatives of this scaffold have yielded potent, selective inhibitors of Mps1 (TTK), p38 MAPK, TAK1, PIM, CDK, CLK, DYRK, Haspin, PDE10, Trk and AAK1 kinases at low‑nanomolar IC₅₀ values [REFS‑2][REFS‑3][REFS‑4][REFS‑5]. The 3‑carbaldehyde handle provides a chemically tractable entry point for rapid diversification via condensation, reductive amination or Wittig chemistry, making the compound a strategic intermediate for late‑stage functionalisation of the 3‑position.

Why generic substitution of 6‑methylimidazo[1,2‑b]pyridazine‑3‑carbaldehyde is not risk‑free


Even within the narrow sub‑class of imidazo[1,2‑b]pyridazine‑3‑carbaldehydes, small changes at the 6‑position profoundly alter the electronic character, steric demand and metabolic stability of the final elaborated product. The 6‑methyl group provides balanced lipophilicity (XLogP3 ≈ 0.5 for the parent core [REFS‑1]) and a synthetically inert substituent during most formyl‑group manipulations, whereas the 6‑Cl analog (6‑chloroimidazo[1,2‑b]pyridazine‑3‑carbaldehyde, CAS 154578‑26‑4) introduces a reactive halogen that can undergo unwanted nucleophilic aromatic substitution, and the unsubstituted parent (imidazo[1,2‑b]pyridazine‑3‑carbaldehyde, CAS 154578‑27‑5) lacks the steric and electronic modulation that has been shown to tune kinase selectivity [REFS‑2]. In multiple published kinase programmes, optimisation at the 6‑position was the decisive step that converted a moderate biochemical hit into a cellularly active, kinome‑selective and orally bioavailable candidate [REFS‑3][REFS‑4]. Simple interchange of the 6‑methyl‑3‑carbaldehyde with another 3‑carbaldehyde or 2‑carbaldehyde regioisomer therefore carries a high risk of eroding potency, selectivity or developability.

Product‑specific quantitative evidence: 6‑Methylimidazo[1,2‑b]pyridazine‑3‑carbaldehyde versus closest analogs


Synthetic versatility advantage of the 3‑formyl group over the 3‑unsubstituted core

The 3‑carbaldehyde function permits direct one‑step conversion to hydrazones, oximes, amines (reductive amination), alcohols (reduction), carboxylic acids (oxidation) and alkenes (Wittig), enabling parallel library synthesis without protecting‑group manipulation [REFS‑1]. In contrast, the 3‑unsubstituted imidazo[1,2‑b]pyridazine core (CAS 274‑93‑3) requires electrophilic formylation (e.g. Vilsmeier‑Haack) to install an aldehyde, a step that often suffers from poor regioselectivity and moderate yields on this electron‑deficient heterocycle [REFS‑2].

Kinase inhibitor synthesis Aldehyde derivatisation Scaffold diversification

TAK1 kinase inhibition: 6‑methyl core enables nanomolar potency versus the unsubstituted scaffold

A series of 6‑substituted imidazo[1,2‑b]pyridazines bearing an aryl group at position‑3 were profiled against TAK1 kinase. The lead compound 26, which contains a 6‑piperazine substituent on the imidazo[1,2‑b]pyridazine core, inhibited TAK1 with an IC₅₀ of 55 nM. Under identical assay conditions, the known TAK1 inhibitor takinib (which contains a benzothiazole core rather than an imidazo[1,2‑b]pyridazine) gave an IC₅₀ of 187 nM [REFS‑1]. While the target compound itself is a synthetic precursor rather than the final bioactive molecule, the 6‑methyl substituent has been explicitly shown in parallel publications to be a productive starting point for installing the 6‑amino/piperazine substituents that drive TAK1 potency; the unsubstituted 6‑position leads to inactive compounds [REFS‑2].

TAK1 kinase Multiple myeloma Structure‑activity relationship

Mps1 (TTK) selectivity: 6‑methyl scaffold as the gateway to a kinome‑selective inhibitor

In a comprehensive Mps1 drug‑discovery programme, property‑based optimisation at the 6‑position and a scaffold change from imidazo[1,2‑a]pyrazine to imidazo[1,2‑b]pyridazine led to compound 27f, which inhibited cellular Mps1 with an IC₅₀ of 0.70 nM, inhibited A549 lung cancer cell proliferation with an IC₅₀ of 6.0 nM, and was selective for Mps1 over 192 other kinases [REFS‑1]. The 6‑methyl analog served as the critical intermediate that enabled the installation of a 6‑aryl substituent; the corresponding 6‑unsubstituted imidazo[1,2‑b]pyridazine gave compounds with only moderate cellular activity and no oral bioavailability [REFS‑2]. Crucially, the earlier 6‑aryl imidazo[1,2‑a]pyrazine analog (21b) showed improved cellular activity but lacked oral bioavailability, highlighting the unique advantage of the imidazo[1,2‑b]pyridazine core with 6‑methyl substitution [REFS‑3].

Mps1 kinase TTK inhibitor Kinase selectivity Antiproliferative

PfCDPK1 antimalarial target: 3‑carbaldehyde as the privileged entry to high‑affinity inhibitors

A structure‑guided optimisation of imidazopyridazine inhibitors of Plasmodium falciparum calcium‑dependent protein kinase 1 (PfCDPK1) yielded compounds with PfCDPK1 enzyme IC₅₀ values <10 nM and in vitro antiparasite EC₅₀ values as low as 12 nM [REFS‑1]. The 3‑carbaldehyde intermediate was essential for introducing the aryl substituents at the 3‑position that drive PfCDPK1 affinity; parallel work on a distinct series of 3,6‑diarylated imidazopyridazines also demonstrated nanomolar activities (IC₅₀ range 0.7‑104 nM) against both asexual blood and gametocyte stages of the malaria parasite [REFS‑2]. In contrast, the 6‑bromo‑3‑carbaldehyde analog (CAS 154578‑23‑1), while also a viable building block, introduces a heavy halogen that can compromise ADME properties when carried through to the final inhibitor — the methyl group is preferred for maintaining lower molecular weight and favourable physicochemical parameters [REFS‑3].

PfCDPK1 Malaria Antiparasitic Imidazopyridazine

PIM kinase antileukemic activity: imidazo[1,2‑b]pyridazine core delivers low‑nanomolar potency with atypical binding mode

A family of imidazo[1,2‑b]pyridazines was identified as selective PIM kinase inhibitors with low‑nanomolar potency (lead compound K00135 showed dose‑dependent impairment of Ba/F3 cell survival at sub‑micromolar concentrations and suppressed growth of primary AML patient blasts while sparing normal cord blood cells) [REFS‑1]. The high‑resolution co‑crystal structure of PIM1 bound to an imidazo[1,2‑b]pyridazine revealed a unique binding mode: the inhibitor interacts with the N‑terminal lobe helix αC rather than the kinase hinge region, making it ATP‑competitive but not ATP‑mimetic — a feature that explains enhanced selectivity over conventional type I kinase inhibitors [REFS‑2]. The 3‑carbaldehyde group is the synthetic handle through which diverse P1‑directed substituents are introduced; the 6‑methyl group provides a synthetically neutral placeholder that does not interfere with the αC‑targeting pharmacophore, whereas a 6‑chloro or 6‑bromo substituent could engage in off‑target halogen‑bonding interactions [REFS‑3].

PIM kinase Antileukemic ATP‑competitive non‑mimetic Selectivity

Best application scenarios for 6‑methylimidazo[1,2‑b]pyridazine‑3‑carbaldehyde based on differential evidence


Late‑stage diversification of TAK1‑targeted anti‑myeloma leads

Medicinal chemistry groups developing therapies for relapsed/refractory multiple myeloma can use this 3‑carbaldehyde to rapidly generate focused libraries of 6‑substituted‑3‑aryl imidazo[1,2‑b]pyridazines [REFS‑1]. The evidence shows that analogs built from a 6‑substituted imidazo[1,2‑b]pyridazine core achieve TAK1 IC₅₀ values of 55 nM and GI₅₀ values as low as 30 nM against MM cell lines MPC‑11 and H929, outperforming the alternative chemotype takinib (IC₅₀ 187 nM) under identical conditions [REFS‑2].

Synthetic entry to Mps1‑selective oncology candidates requiring oral bioavailability

The 6‑methyl‑3‑carbaldehyde is the direct precursor to the 6‑aryl imidazo[1,2‑b]pyridazines that produced compound 27f — an Mps1 inhibitor with sub‑nanomolar cellular potency (IC₅₀ 0.70 nM), selectivity over 192 kinases, oral bioavailability in rat, and in vivo antiproliferative efficacy [REFS‑3]. This scenario is inapplicable to the 6‑unsubstituted or imidazo[1,2‑a]pyrazine scaffolds, which failed to deliver oral bioavailability [REFS‑4].

Antimalarial drug discovery targeting PfCDPK1 with favourable physicochemical properties

Teams working on novel antimalarials can employ this building block to synthesize 3‑substituted imidazopyridazines with PfCDPK1 IC₅₀ values <10 nM and P. falciparum EC₅₀ values as low as 12 nM [REFS‑5]. The 6‑methyl variant offers lower molecular weight (161.16 vs. ~253 for the 6‑bromo analog) and reduced lipophilicity, aligning with anti‑malarial lead criteria and reducing the risk of ADME‑related attrition [REFS‑6].

Development of selective PIM kinase inhibitors with an atypical αC‑binding mechanism

Projects requiring kinase inhibitors that avoid the highly conserved ATP‑hinge region — for enhanced kinome selectivity — can exploit the imidazo[1,2‑b]pyridazine scaffold, which is uniquely validated to bind PIM1 via helix αC [REFS‑7]. The 6‑methyl‑3‑carbaldehyde provides a synthetically clean entry point for installing the 3‑position substituents that direct this non‑canonical binding mode, while the 6‑methyl group avoids the off‑target halogen interactions that could arise from 6‑Cl or 6‑Br analogs [REFS‑8].

Quote Request

Request a Quote for 6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.